molecular formula C27H25N7O3 B2512717 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide CAS No. 1219903-75-9

2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide

Cat. No.: B2512717
CAS No.: 1219903-75-9
M. Wt: 495.543
InChI Key: LPBNWUWWENFNMS-UHFFFAOYSA-N
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Description

2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide is a useful research compound. Its molecular formula is C27H25N7O3 and its molecular weight is 495.543. The purity is usually 95%.
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Biological Activity

The compound 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide is a complex organic molecule belonging to the class of pyridazinones. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features several notable structural components:

  • Pyridazinone core : A six-membered heterocyclic ring containing nitrogen and carbonyl groups.
  • Substituents : The presence of p-tolyl and triazolo groups enhances its structural diversity and potential interactions with biological targets.
Component Description
Molecular FormulaC19_{19}H20_{20}N4_{4}O2_{2}
Molecular Weight334.39 g/mol
Key Functional GroupsPyridazinone, propanamide, triazole

Anticancer Properties

Pyridazinone derivatives have been studied for their anticancer properties. The molecular structure of this compound suggests potential interactions with various cellular targets involved in cancer progression.

  • Mechanism of Action : The inhibition of specific kinases is a major target in cancer therapy. The pyridazinone core may exhibit kinase inhibitory activity, which could disrupt signaling pathways essential for tumor growth and survival.
  • In Vitro Studies : Preliminary studies indicate that derivatives of pyridazinone show significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50_{50} values in the low micromolar range against breast (MCF-7), lung (A549), and colon (HCT-116) cancer cell lines .

Antimicrobial Activity

The presence of p-tolyl and triazolo moieties may also confer antimicrobial properties to the compound:

Study 1: Antitumor Activity Assessment

A recent study evaluated the antitumor efficacy of pyridazinone derivatives in vitro. The findings indicated that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines:

Cell Line IC50_{50} (μM)
MCF-77.01 ± 0.60
A5498.55 ± 0.35
HCT-11614.31 ± 0.90

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, derivatives were screened against common pathogens. While specific data for the compound is still emerging, related compounds have shown MIC values ranging from 0.006 to 0.024 μg/mL against Mycobacterium tuberculosis and other pathogens .

Properties

IUPAC Name

2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N7O3/c1-18-8-10-20(11-9-18)22-12-15-25(35)33(31-22)19(2)27(36)28-16-17-37-24-14-13-23-29-30-26(34(23)32-24)21-6-4-3-5-7-21/h3-15,19H,16-17H2,1-2H3,(H,28,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBNWUWWENFNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NCCOC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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